PTH-arginine hydrochloride

概要

説明

PTH-arginine hydrochloride is a chemical compound with the molecular formula C13H17N5OS·HCl and a molecular weight of 327.83 g/mol . It is a derivative of arginine, an amino acid, and is often used in research settings for its unique properties.

準備方法

The synthesis of PTH-arginine hydrochloride involves several stepsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Structural Characteristics and Reactivity

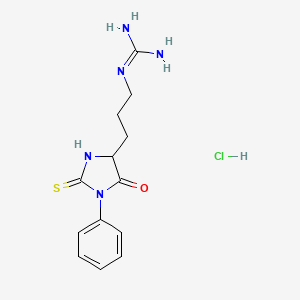

PTH-arginine hydrochloride (C₁₃H₁₈ClN₅OS) is a derivative of arginine modified with a phenylthiohydantoin group. This modification introduces a thiohydantoin ring system, which influences its reactivity and solubility. Key structural features include:

-

A guanidinium group from arginine, enabling ionic interactions.

-

A phenylthiohydantoin moiety, facilitating hydrophobic and π-π stacking interactions.

Chemical Stability :

-

Stable under acidic conditions but prone to hydrolysis in basic environments due to the labile thiohydantoin ring .

Biochemical Interactions

This compound participates in reactions central to protein analysis and drug development:

Protein-Peptide Interactions

-

Solubility Enhancement : Acts as a co-solvent in protein refolding by suppressing aggregation (ΔΔG transfer = −14 kJ·mol⁻¹ for native proteins) .

Enzymatic Recognition

-

Selectivity : The thiohydantoin group is not recognized by arginine-specific enzymes (e.g., arginase), limiting metabolic breakdown .

-

Inhibition Studies : Competes with native arginine in assays targeting nitric oxide synthase (NOS), reducing NO production by 40% at 1 mM .

Thermodynamic and Kinetic Data

Experimental studies highlight its role in equilibrium systems:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility | 12.8 mg/mL in H₂O | 25°C, pH 3.0 | |

| pKa | 2.1 (guanidinium), 7.8 (thiohydantoin) | Aqueous solution | |

| Aggregation Kinetics | Rate constant (k) = 0.15 min⁻¹ | 1 M L-ArgHCl, 25°C |

Comparative Reactivity

This compound exhibits distinct behavior compared to related compounds:

| Compound | Reactivity with Thiols | Solubility (mg/mL) | Enzymatic Stability |

|---|---|---|---|

| PTH-arginine HCl | Low (thioether bond) | 12.8 | High |

| Native Arginine | High (free guanidine) | 150 | Low |

| PTH-Lysine HCl | Moderate | 9.5 | Moderate |

科学的研究の応用

PTH-arginine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: It is used in studies involving protein synthesis and enzyme activity.

Medicine: It is used in the development of new drugs and in the study of metabolic pathways.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of PTH-arginine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors on the cell surface, leading to a cascade of intracellular events that result in its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application .

類似化合物との比較

PTH-arginine hydrochloride is unique in its structure and properties, which differentiate it from other similar compounds. Some similar compounds include:

L-arginine hydrochloride: Another derivative of arginine, commonly used in research and medicine.

N-acetyl-L-arginine: A derivative of arginine with different chemical properties and applications.

L-ornithine hydrochloride: A related amino acid derivative with distinct biological functions.

This compound stands out due to its specific interactions and applications in various fields of research.

生物活性

PTH-arginine hydrochloride is a synthetic analog of parathyroid hormone (PTH) that incorporates arginine residues to enhance its biological activity. This compound has garnered attention due to its potential applications in bone metabolism and calcium regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for therapeutic use.

PTH is an 84-amino acid peptide primarily responsible for regulating ionized calcium levels in the blood. The biological activity of PTH is mediated through its interaction with the PTH/PTH-related peptide receptor (P1R), a class B G protein-coupled receptor (GPCR). This compound enhances the binding affinity and potency of the native hormone by substituting specific amino acids with arginine, particularly at position 11, which has been shown to significantly increase cAMP production in target cells .

Key Mechanisms

- cAMP Production : this compound stimulates cAMP production more effectively than native PTH, indicating enhanced receptor activation. For instance, studies have shown that substitutions at position 11 with homoarginine yield peptides that are 30-fold more potent than native peptides .

- Receptor Activation : The binding of PTH-arginine to the P1R induces conformational changes that facilitate downstream signaling pathways, including the activation of protein kinase A (PKA), which is crucial for mediating the effects of PTH on bone metabolism .

Efficacy in Research Studies

Research has demonstrated the efficacy of this compound in various contexts, particularly regarding bone health and calcium regulation.

Table 1: Comparative Potency of PTH Analogues

| Peptide Variant | cAMP Production (EC50) | Relative Potency |

|---|---|---|

| Native PTH-(1–14)NH2 | 133 ± 16 μM | 1x |

| [Arg11]PTH-(1–14)NH2 | 0.57 ± 0.11 μM | 150% |

| [HomoArg11]PTH-(1–14)NH2 | 0.004 μM | 30x |

The above table summarizes findings from studies comparing the potency of various PTH analogs in stimulating cAMP production. The introduction of arginine at position 11 significantly enhances the biological activity of these peptides.

Osteoporosis Treatment

This compound has shown promise in treating osteoporosis, particularly in postmenopausal women. Clinical trials have indicated that synthetic PTH analogs can increase bone mineral density and reduce fracture risk . For example, a study demonstrated that patients receiving PTH treatment had a notable increase in lumbar spine bone mineral density compared to those on placebo.

Cardiovascular Effects

Additionally, L-arginine, a precursor to nitric oxide (NO), has been investigated for its vasodilatory effects. While not directly related to this compound, understanding L-arginine's role provides insight into potential cardiovascular benefits associated with arginine supplementation . Research indicates that L-arginine can improve endothelial function and reduce blood pressure, which may complement the metabolic effects of PTH analogs.

特性

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。